molecular formula C11H12N2O4 B1225822 5-Ethynyl-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

5-Ethynyl-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Katalognummer: B1225822
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: VXALRNVDFHPLAC-AEJSXWLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethynyl-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one: is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of the ethynyl group at the 5-position of the pyrimidine ring and the tetrahydrofuran ring makes this compound unique and potentially useful in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-iodo-2’-deoxyuridine.

    Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction where 5-iodo-2’-deoxyuridine is reacted with an ethynyl derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Deprotection: The final step involves deprotection of the hydroxyl groups to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the ethynyl group, converting it to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the hydroxyl groups can yield ketones or carboxylic acids.

    Reduction: Reduction of the ethynyl group can yield the corresponding ethyl derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a probe to study nucleic acid interactions. Its structural similarity to natural nucleosides allows it to be incorporated into DNA or RNA, where it can be used to investigate the mechanisms of replication and transcription.

Medicine

In medicine, this compound has potential applications as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of nucleoside analogs for various applications, including pharmaceuticals and biotechnology.

Wirkmechanismus

The mechanism of action of 5-Ethynyl-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA or RNA synthesis, leading to the inhibition of cell replication. This makes it particularly useful in the treatment of viral infections and cancer, where rapid cell division is a hallmark.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Iodo-2’-deoxyuridine: A nucleoside analog used in the treatment of viral infections.

    5-Fluoro-2’-deoxyuridine: Another nucleoside analog with anticancer properties.

    2’-Deoxy-5-ethynyluridine: A structurally similar compound with potential antiviral applications.

Uniqueness

The uniqueness of 5-Ethynyl-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one lies in its ethynyl group, which provides additional sites for chemical modification and enhances its biological activity. This makes it a valuable compound for research and therapeutic applications.

Eigenschaften

Molekularformel

C11H12N2O4

Molekulargewicht

236.22 g/mol

IUPAC-Name

5-ethynyl-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C11H12N2O4/c1-2-7-4-12-11(16)13(5-7)10-3-8(15)9(6-14)17-10/h1,4-5,8-10,14-15H,3,6H2/t8-,9+,10-/m0/s1

InChI-Schlüssel

VXALRNVDFHPLAC-AEJSXWLSSA-N

Isomerische SMILES

C#CC1=CN(C(=O)N=C1)[C@@H]2C[C@@H]([C@H](O2)CO)O

Kanonische SMILES

C#CC1=CN(C(=O)N=C1)C2CC(C(O2)CO)O

Synonyme

5'-Et-dThd
5'-ethynylthymidine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.